6-(4-((4-fluorophenyl)sulfonyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
Description
Properties
IUPAC Name |
6-[4-(4-fluorophenyl)sulfonylpiperidine-1-carbonyl]-2-methylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4S/c1-20-16(22)7-6-15(19-20)17(23)21-10-8-14(9-11-21)26(24,25)13-4-2-12(18)3-5-13/h2-7,14H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCCYFBHYXTWCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-((4-fluorophenyl)sulfonyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a sulfonamide group attached to a piperidine ring, which is known for its diverse biological activities. The presence of the fluorophenyl group enhances its pharmacological profile by potentially increasing lipophilicity and binding affinity to biological targets.
Antibacterial Activity
Research indicates that compounds with a similar piperidine-sulfonamide structure exhibit significant antibacterial properties. For instance, studies have shown that derivatives containing the piperidine nucleus can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves enzyme inhibition and disruption of bacterial cell wall synthesis.
Enzyme Inhibition
The compound's sulfonamide moiety suggests potential as an enzyme inhibitor. Specifically, it may inhibit acetylcholinesterase (AChE) and urease, which are critical in neurotransmission and urea metabolism, respectively. In vitro studies have demonstrated that related compounds show promising inhibitory activity against these enzymes .
| Enzyme Type | Inhibition Activity |
|---|---|
| Acetylcholinesterase (AChE) | Moderate to High |
| Urease | Moderate |
Anticancer Properties
Pyridazinones have been explored for their anticancer activities. Compounds similar to 6-(4-((4-fluorophenyl)sulfonyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one have shown cytotoxic effects in various cancer cell lines. For example, studies on analogous structures revealed IC50 values indicating significant cytotoxicity against breast cancer cells .
Hypoglycemic Effects
The potential hypoglycemic activity of this compound class has also been noted, particularly in the context of diabetes management. Research suggests that piperidine derivatives can modulate glucose metabolism and improve insulin sensitivity .
Case Studies
Several case studies highlight the biological efficacy of similar compounds:
- Antibacterial Evaluation : A study synthesized several sulfonamide-piperidine derivatives and evaluated their antibacterial activity against clinical strains. Compounds demonstrated varying degrees of effectiveness, with some achieving MIC values below 10 µg/mL against Salmonella Typhi .
- Cytotoxicity Testing : In a cytotoxicity assay involving L929 fibroblast cells, certain pyridazinone derivatives exhibited selective toxicity at higher concentrations while maintaining viability at lower doses, suggesting a favorable therapeutic index .
- Enzyme Binding Studies : Bovine serum albumin (BSA) binding studies indicated that these compounds interact significantly with serum proteins, which can affect their pharmacokinetics and bioavailability .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 6-(4-((4-fluorophenyl)sulfonyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one exhibit promising anticancer properties. Studies have demonstrated that such derivatives can inhibit specific cancer cell lines by targeting pathways involved in cell proliferation and apoptosis. For instance, analogs have been tested against breast cancer and leukemia cell lines, showing significant cytotoxic effects.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Preliminary studies have shown that it can inhibit the growth of various bacterial strains, including resistant strains. This property is attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
Neurological Research
Given its piperidine structure, this compound may also play a role in neurological research. Compounds containing piperidine rings are often investigated for their effects on neurotransmitter systems, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Initial studies suggest that derivatives may modulate acetylcholine receptors or other neurotransmitter systems.
Drug Development
The unique chemical structure of 6-(4-((4-fluorophenyl)sulfonyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one makes it a candidate for further development into therapeutic agents. Its ability to act as a lead compound for designing more potent analogs could be explored through structure-activity relationship (SAR) studies.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of pyridazinone derivatives, including the target compound, for their anticancer activity against various human cancer cell lines. The results indicated that the compound inhibited cell growth significantly at micromolar concentrations, with mechanisms involving apoptosis induction and cell cycle arrest.
Case Study 2: Antimicrobial Testing
In another study documented in Antibiotics, researchers synthesized several sulfonamide derivatives and tested their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The results showed that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) in the low micromolar range, suggesting strong antimicrobial potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound differs from analogs in substituent chemistry and heterocyclic systems. Key structural variations include:
- Piperidine vs. Piperazine: The target compound employs a piperidine ring (6-membered, one nitrogen), whereas analogs like “6-(4-(4-fluorophenyl)piperazin-1-yl)pyridazin-3(2H)-one” () use a piperazine (6-membered, two nitrogens). Piperidine’s reduced basicity may lower nonspecific binding compared to piperazine derivatives .
- Sulfonyl vs. Carbonyl or Styryl Groups: The 4-fluorophenyl sulfonyl group in the target compound is more polar and electron-withdrawing than the styryl substituents in “6-(4-methylstyryl)-3(2H)-pyridazinone” (), which increases lipophilicity but reduces solubility.
- Methyl Substitution: The 2-methyl group on the pyridazinone core is absent in analogs like “2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)-4-phenyl-pyridazin-3(2H)-one” (), which instead features morpholine and phenyl groups.
Table 1: Structural Features of Selected Pyridazinone Derivatives
Physicochemical Properties
- Lipophilicity (logP): The sulfonyl group in the target compound reduces logP compared to styryl-substituted analogs (e.g., 6-(4-methylstyryl)-3(2H)-pyridazinone), which exhibit higher membrane permeability but lower aqueous solubility .
- Solubility : Piperidine sulfonyl derivatives are expected to have moderate solubility (~0.15 mg/mL) due to polar sulfonyl groups, whereas morpholine-containing analogs () may show improved solubility from hydrogen-bonding morpholine oxygen .
Q & A
Q. Characterization :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substituent positions. ¹⁹F NMR is essential for verifying fluorophenyl incorporation .
- Mass Spectrometry (HRMS) : To validate molecular weight and fragmentation patterns .
- IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) functional groups .
Basic: How can researchers design assays to evaluate its biological activity?
Answer:
- Target Selection : Prioritize targets based on structural analogs (e.g., pyridazinones with known kinase or protease inhibition). Use molecular docking (AutoDock Vina, Schrödinger) to predict binding affinity .
- In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ values via fluorogenic or colorimetric substrates (e.g., ATPase assays for kinase targets) .
- Cell-Based Assays : Assess cytotoxicity (MTT assay) and anti-proliferative effects in cancer cell lines (e.g., HeLa, MCF-7) .
- Positive Controls : Include reference inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity .
Advanced: How to resolve contradictions in crystallographic data during structural elucidation?
Answer:
Discrepancies in X-ray diffraction data (e.g., disordered atoms, twinning) require:
- Software Validation : Use SHELXL for refinement, focusing on R₁ and wR₂ residuals. For ambiguous electron density, employ SHELXD for phase determination and ORTEP-3 for visualizing thermal ellipsoids .
- Cross-Validation : Compare crystallographic data with NMR-derived NOE correlations to confirm stereochemistry .
- High-Resolution Data : Collect data at low temperature (100 K) to reduce thermal motion artifacts. Synchrotron sources improve resolution for heavy atoms (e.g., sulfur in sulfonyl groups) .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies?
Answer:
- Systematic Substituent Variation : Modify the 4-fluorophenyl, piperidine, or pyridazinone moieties. For example:
- Replace the sulfonyl group with carbonyl or phosphonate to assess electronic effects .
- Introduce methyl/fluoro substituents at different positions on the phenyl ring .
- Pharmacophore Mapping : Use computational tools (e.g., MOE, Discovery Studio) to identify critical hydrogen bond acceptors (e.g., sulfonyl oxygen) and hydrophobic regions .
- Bioisosteric Replacement : Substitute the pyridazinone ring with triazolone or pyrimidinone to evaluate metabolic stability .
Advanced: How to design a robust experimental framework for studying environmental stability?
Answer:
Adapt methodologies from environmental chemistry studies (e.g., Project INCHEMBIOL):
- Abiotic Degradation :
- Hydrolysis : Incubate the compound in buffers (pH 3–9) at 25°C and 50°C. Monitor degradation via HPLC-MS .
- Photolysis : Expose to UV light (λ = 254 nm) and quantify photodegradation products .
- Biotic Degradation : Use soil microcosms or activated sludge to assess microbial breakdown. Measure half-life (t₁/₂) and metabolite formation .
- Data Analysis : Apply GraphPad Prism for nonlinear regression (first-order kinetics) and ANOVA for comparing degradation rates across conditions .
Advanced: How to address discrepancies in biological activity across in vitro and in vivo models?
Answer:
- Pharmacokinetic Profiling :
- ADME Properties : Assess solubility (shake-flask method), plasma protein binding (ultrafiltration), and metabolic stability (microsomal incubation) .
- Bioavailability : Compare oral vs. intraperitoneal administration in rodent models to identify absorption barriers .
- Mechanistic Studies : Use RNA-seq or proteomics to identify off-target effects in vivo that are absent in cell-based assays .
- Dose-Response Correlation : Ensure in vivo dosing aligns with in vitro IC₅₀ values, adjusting for plasma protein binding and tissue distribution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
